Clopyralid-olamine
Overview
Description
Clopyralid-olamine is a selective herbicide used primarily for the control of broad-leaved weeds in turf, ornamental lawns, non-cropped areas, and certain food crops. It is known for its moderate persistence in the environment and its potential to leach into groundwater due to its physico-chemical properties . This compound is moderately toxic to fauna and flora and has low mammalian toxicity, primarily acting as a skin, eye, and respiratory irritant .
Mechanism of Action
Clopyralid-olamine, also known as 3,6-dichloro-2-pyridinecarboxylic acid, is a selective herbicide used for the control of broadleaf weeds . This article will delve into the various aspects of its mechanism of action.
Target of Action
this compound primarily targets broadleaf weeds, particularly those belonging to the Asteraceae (sunflower family), Fabaceae (legume family), Solanaceae (nightshade family), Polygonaceae (knotweed family), and Violaceae (violet family) . It is more selective than some other auxin-mimic herbicides, having little effect on grasses and other monocots .
Mode of Action
this compound acts as an auxin mimic . Auxins are a type of plant hormone that regulates growth and developmental processes. By mimicking auxins, this compound disrupts these processes, leading to uncontrolled cell division and disorganized growth . It is believed to acidify the cell wall, resulting in cell elongation .
Biochemical Pathways
It is known that low concentrations of this compound can stimulate rna, dna, and protein synthesis . This leads to uncontrolled cell division and disorganized growth, ultimately resulting in the destruction of vascular tissue .
Pharmacokinetics
this compound has a high aqueous solubility and is volatile . It can be persistent in both soil and water systems depending on conditions . Based on its physico-chemical properties, there is a high risk of it leaching to groundwater . It is degraded almost entirely by microbial metabolism in soils and aquatic sediments .
Result of Action
The ultimate result of this compound’s action is plant death . The uncontrolled cell division and disorganized growth caused by the herbicide lead to the destruction of the plant’s vascular tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is moderately persistent in the environment and has a high potential to leach to groundwater . Its persistence implies that this compound has the potential to be highly mobile and a contamination threat to water resources and non-target plant species . No extensive offsite movement has been documented .
Biochemical Analysis
Biochemical Properties
Clopyralid-olamine plays a significant role in biochemical reactions by acting as an auxin-type herbicide. It is absorbed by the leaves and roots of plants and translocated both acropetally and basipetally, accumulating in meristematic tissues . This compound interacts with various enzymes and proteins, including cytochrome P450 2C9, which is involved in the NADPH-dependent electron transport pathway . This interaction leads to the oxidation of various compounds, including steroids, fatty acids, and xenobiotics .
Cellular Effects
This compound has been shown to have cytotoxic and genotoxic effects on various cell types. In plants, it induces unregulated cell division and disordered growth by stimulating RNA, DNA, and protein synthesis . At higher concentrations, this compound inhibits cell division and growth, leading to cell death through the induction of ethylene biosynthesis . These effects are dose-dependent and can result in significant cellular damage, including chromosome aberrations and DNA damage .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an auxin mimic. It binds to auxin receptors in plants, leading to the activation of downstream signaling pathways that regulate cell elongation and division . This compound also interacts with cytochrome P450 enzymes, leading to the oxidation of various biomolecules . This interaction can result in enzyme inhibition or activation, depending on the specific context and concentration of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is moderately persistent in the environment and can degrade under certain conditions . Long-term exposure to this compound can lead to chronic toxicity in non-target organisms, including birds, fish, and aquatic invertebrates . The stability and degradation of this compound can also influence its long-term effects on cellular function, with potential impacts on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it can enhance growth by stimulating RNA, DNA, and protein synthesis . At higher concentrations, this compound can inhibit cell division and growth, leading to cytotoxic and genotoxic effects . In animal models, high doses of this compound can result in adverse effects, including reproductive and developmental toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation of this compound, leading to its breakdown and elimination from the body . The compound can also influence metabolic flux and metabolite levels, depending on the specific context and concentration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by the leaves and roots of plants and translocated both acropetally and basipetally . The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific tissues . This distribution pattern can affect the overall efficacy and toxicity of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily in the meristematic tissues of plants . It can accumulate in specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . This localization can influence the activity and function of this compound, with potential impacts on cellular processes and overall plant health .
Preparation Methods
Clopyralid-olamine is synthesized through a series of chemical reactions involving the parent compound clopyralid (3,6-dichloropicolinic acid). The synthesis typically involves the reaction of clopyralid with an amine, such as monoethanolamine, under controlled conditions to form the olamine salt . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Clopyralid-olamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
Clopyralid-olamine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of pyridine herbicides and their environmental fate. In biology, it is used to investigate the effects of herbicides on plant physiology and ecology. In medicine, this compound is studied for its potential effects on human health, particularly its toxicity and environmental impact. In industry, it is used to control weeds in various settings, including turf, lawns, rights of way, and certain crops .
Comparison with Similar Compounds
Clopyralid-olamine is similar to other auxin-mimic herbicides such as picloram, triclopyr, and 2,4-D. it is more selective, affecting a narrower range of plant species . Unlike picloram, this compound has a shorter half-life, is more water-soluble, and has a lower adsorption capacity . These properties make this compound a more environmentally friendly option compared to some of its counterparts.
Similar Compounds::- Picloram
- Triclopyr
- 2,4-D
Properties
IUPAC Name |
2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBTWVFKDDVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034265 | |
Record name | Clopyralid-olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57754-85-5 | |
Record name | Clopyralid olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57754-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopyralid-olamine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopyralid-olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPYRALID-OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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